molecular formula C12H17BrN4O2 B2472042 Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate CAS No. 2094872-56-5

Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate

Cat. No.: B2472042
CAS No.: 2094872-56-5
M. Wt: 329.198
InChI Key: DTHOUJJKYMOPEV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate is a synthetic organic compound with a complex structure It features a tert-butyl group, an azetidine ring, and a pyrimidine moiety substituted with an amino and a bromine group

Properties

IUPAC Name

tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN4O2/c1-12(2,3)19-11(18)17-5-7(6-17)9-8(13)4-15-10(14)16-9/h4,7H,5-6H2,1-3H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHOUJJKYMOPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC=C2Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized through a series of reactions starting from simple precursors like urea and β-diketones.

    Bromination: The pyrimidine ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Azetidine Ring Formation: The azetidine ring is formed by cyclization reactions involving appropriate precursors.

    Coupling Reaction: The azetidine ring is coupled with the brominated pyrimidine moiety under suitable conditions, often using a base like potassium carbonate in a polar aprotic solvent.

    Protection and Deprotection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added or removed as needed during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amino group can be oxidized to form nitro or nitrile derivatives, while reduction can lead to the formation of amines or other reduced products.

    Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form larger ring systems or fused ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substituted Pyrimidines: Products where the bromine atom is replaced by other functional groups.

    Oxidized or Reduced Derivatives: Products resulting from the oxidation or reduction of the amino group.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate serves as a potential pharmacophore in drug design. Its ability to interact with biological targets such as enzymes and receptors allows for the development of new therapeutic agents. Notably, compounds with similar structures have shown significant antitumor activity by inhibiting tumor growth through various mechanisms, including the blockade of specific signaling pathways involved in cancer progression .

Research indicates that this compound may exhibit:

  • Antitumor Effects: Similar pyrimidine derivatives have been reported to inhibit tumor cell proliferation effectively.
  • Antimicrobial Properties: Some derivatives have demonstrated selective inhibition against Gram-positive bacteria while showing minimal effects on Gram-negative strains.

The presence of the amino and bromine groups enhances the compound's reactivity, allowing it to modulate biological pathways effectively.

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Synthesis of Specialty Chemicals: Its reactivity makes it suitable for creating various specialty chemicals.
  • Agrochemicals Production: The compound can be used as an intermediate in the synthesis of agrochemicals.
  • Advanced Materials Development: Its functional group compatibility lends itself to applications in materials science.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Antitumor Activity : Research has shown that pyrimidine derivatives can significantly inhibit tumor growth by blocking specific signaling pathways involved in cancer progression.
  • Antimicrobial Testing : Various derivatives were screened for antibacterial activity, revealing selective inhibition against certain bacterial strains .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate depends on its specific application. In drug design, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the amino and bromine groups allows for interactions with biological macromolecules, influencing their function and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-aminoazetidine-1-carboxylate: Similar structure but lacks the pyrimidine moiety.

    Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Contains a bicyclic structure instead of the azetidine ring.

    Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Features a piperidine ring instead of the azetidine ring.

Uniqueness

Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate is unique due to the combination of the azetidine ring and the substituted pyrimidine moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Biological Activity

Tert-butyl 3-(2-amino-5-bromopyrimidin-4-yl)azetidine-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Synthesis

The compound features a tert-butyl group , an azetidine ring , and a pyrimidine moiety substituted with an amino and a bromine group. Its molecular formula is C12H17BrN4O2C_{12}H_{17}BrN_{4}O_{2} with a molecular weight of approximately 329.19 g/mol .

Synthetic Routes

The synthesis typically involves several steps:

  • Formation of the Pyrimidine Moiety : Starting from urea and β-diketones, the pyrimidine ring is synthesized.
  • Bromination : The pyrimidine ring is brominated using reagents like N-bromosuccinimide (NBS).
  • Azetidine Ring Formation : Cyclization reactions create the azetidine structure.
  • Coupling Reaction : The azetidine is coupled with the brominated pyrimidine under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and bromine groups enhances its reactivity, allowing it to modulate biological pathways effectively. This compound may act as a pharmacophore in drug design, influencing enzyme activity or receptor function.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by blocking specific signaling pathways involved in cancer progression .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds with similar structures:

  • Antitumor Effects : A study involving pyrimidine derivatives highlighted their efficacy in inhibiting tumor cell proliferation through various mechanisms, including ERK pathway blockade .
  • Antimicrobial Testing : In another investigation, various derivatives were screened for antibacterial activity, revealing that some exhibited selective inhibition against Gram-positive bacteria while showing minimal effects on Gram-negative strains .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other similar compounds:

Compound NameStructureKey Features
Tert-butyl 3-aminoazetidine-1-carboxylateLacks pyrimidine moietyPotentially less reactive
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamateBicyclic structureDifferent pharmacological properties
Tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylatePiperidine ringDistinct interaction profiles

The combination of an azetidine ring with a substituted pyrimidine moiety in this compound provides unique chemical properties that enhance its potential applications in medicinal chemistry.

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